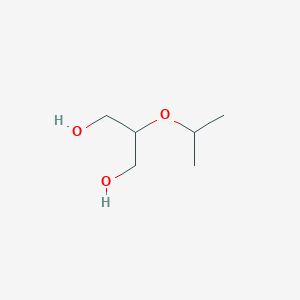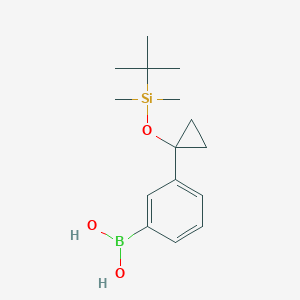
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a tert-butyldimethylsilyl (TBDMS) ether. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the cyclopropyl ring through a cyclopropanation reaction, followed by the introduction of the TBDMS ether group. The final step involves the formation of the boronic acid group via a borylation reaction. The reaction conditions often include the use of transition metal catalysts, such as palladium or nickel, and specific ligands to facilitate the borylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications due to their unique interactions with biological targets.
Medicine: Research into boronic acid derivatives has shown promise in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): This compound features a tert-butyl group and a pyrazole ring, similar to the tert-butyldimethylsilyl and cyclopropyl groups in (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound contains a tert-butyl group and a piperidine ring, which can be compared to the tert-butyldimethylsilyl and cyclopropyl groups in the boronic acid compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and stability. The presence of the boronic acid group allows for versatile chemical transformations, while the cyclopropyl and TBDMS ether groups provide steric hindrance and protection, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
1446509-67-6 |
|---|---|
Formule moléculaire |
C15H25BO3Si |
Poids moléculaire |
292.26 g/mol |
Nom IUPAC |
[3-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H25BO3Si/c1-14(2,3)20(4,5)19-15(9-10-15)12-7-6-8-13(11-12)16(17)18/h6-8,11,17-18H,9-10H2,1-5H3 |
Clé InChI |
SADOYFYIQUMJDB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2(CC2)O[Si](C)(C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



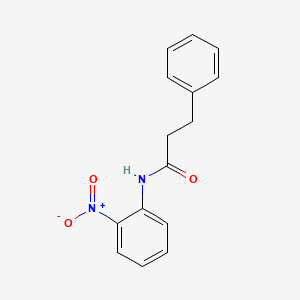


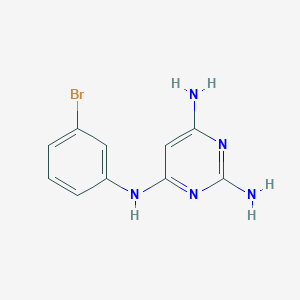
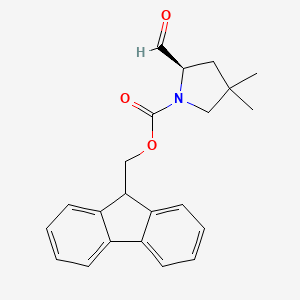

![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)



![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
